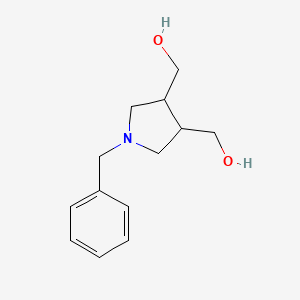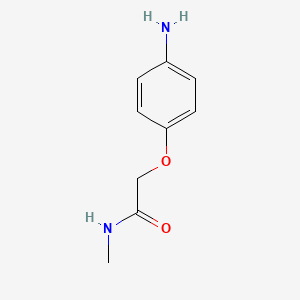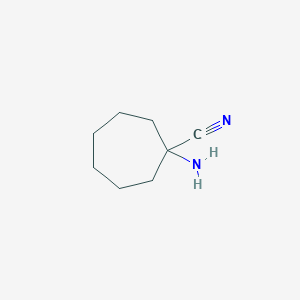
2-(1H-Pyrazol-1-yl)acetamid
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)acetamide is a heterocyclic organic compound featuring a pyrazole ring attached to an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-1-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
2-(1H-pyrazol-1-yl)acetamide has been found to interact with several targets. It has been reported to have potent antileishmanial and antimalarial activities . The compound has shown superior antipromastigote activity against Leishmania aethiopica clinical isolate . It has also been reported to act as an androgen receptor antagonist, blocking the signaling often activated in prostate cancer (PCa) cells .
Mode of Action
The mode of action of 2-(1H-pyrazol-1-yl)acetamide varies depending on the target. In the case of Leishmania aethiopica, a molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . As an androgen receptor antagonist, it blocks the androgen receptor signaling pathway, which is often activated in PCa cells .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that it interferes with the life cycle of the parasites . As an androgen receptor antagonist, it disrupts the androgen receptor signaling pathway, which plays a crucial role in the growth and survival of PCa cells .
Result of Action
The result of the action of 2-(1H-pyrazol-1-yl)acetamide depends on the target. In the case of Leishmania aethiopica, the compound has shown superior antipromastigote activity . As an androgen receptor antagonist, it has shown higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Biochemische Analyse
Biochemical Properties
2-(1H-pyrazol-1-yl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit local anesthetic properties by interacting with sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses . Additionally, 2-(1H-pyrazol-1-yl)acetamide has been found to interact with enzymes such as cholinesterase, suggesting its potential use as a neuroprotective agent . The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition of their activity.
Cellular Effects
The effects of 2-(1H-pyrazol-1-yl)acetamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(1H-pyrazol-1-yl)acetamide has demonstrated anti-proliferative activity in cancer cell lines such as LNCaP cells, indicating its potential as an anti-cancer agent . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 2-(1H-pyrazol-1-yl)acetamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, 2-(1H-pyrazol-1-yl)acetamide binds to the active sites of sodium channels and cholinesterase, leading to their inhibition . This inhibition results in the modulation of nerve impulse propagation and neuroprotection. Additionally, 2-(1H-pyrazol-1-yl)acetamide has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-pyrazol-1-yl)acetamide have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(1H-pyrazol-1-yl)acetamide can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1H-pyrazol-1-yl)acetamide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as local anesthesia and anti-arrhythmic activity . At higher doses, 2-(1H-pyrazol-1-yl)acetamide can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
2-(1H-pyrazol-1-yl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . The metabolic pathways of 2-(1H-pyrazol-1-yl)acetamide include oxidation and de-alkylation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 2-(1H-pyrazol-1-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, 2-(1H-pyrazol-1-yl)acetamide can accumulate in specific tissues, depending on its affinity for certain binding proteins. The distribution of this compound within the body is crucial for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-(1H-pyrazol-1-yl)acetamide plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The localization of 2-(1H-pyrazol-1-yl)acetamide is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)acetamide typically involves the N-alkylation of pyrazoles with 2-iodoacetanilides. This reaction is carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) . Another method involves the cyclocondensation of hydrazine with carbonyl compounds to form the pyrazole ring, followed by acylation to introduce the acetamide group .
Industrial Production Methods: Industrial production of 2-(1H-pyrazol-1-yl)acetamide may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are often used.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles.
Vergleich Mit ähnlichen Verbindungen
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a methyl group on the pyrazole ring.
1-(1H-pyrazol-1-yl)ethanone: Contains a ketone group instead of an acetamide group.
2-(1H-pyrazol-1-yl)ethanol: Features a hydroxyl group instead of an acetamide group.
Uniqueness: 2-(1H-pyrazol-1-yl)acetamide is unique due to its specific combination of the pyrazole ring and acetamide group, which imparts distinct pharmacological properties. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-pyrazol-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)4-8-3-1-2-7-8/h1-3H,4H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGHHGHHFPDNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554637 | |
| Record name | 2-(1H-Pyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113336-24-6 | |
| Record name | 1H-Pyrazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113336-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of pharmacological activities have been investigated for 2-(1H-pyrazol-1-yl)acetamide derivatives?
A1: Studies have primarily focused on the acute toxicity, local anesthetic properties, and anti-arrhythmic potential of these compounds. [, ] This suggests that researchers are interested in exploring their potential therapeutic applications in areas like pain management and cardiovascular health.
Q2: How does the structure of 2-(1H-pyrazol-1-yl)acetamide derivatives relate to their biological activity?
A2: While specific structure-activity relationship (SAR) details are not provided in the abstracts, one study mentions that ten different 2-(1H-pyrazol-1-yl)acetamide derivatives were synthesized by N-alkylation of pyrazoles with 2-iodoacetanilides. [] This suggests that modifications to the N-substituent on the acetamide group are being explored to potentially influence the compounds' pharmacological profiles. Further research focusing on SAR would be crucial to optimize these molecules for specific therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


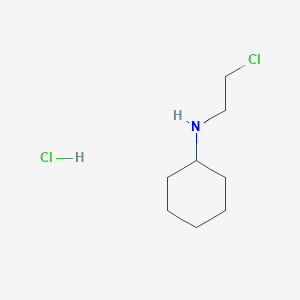


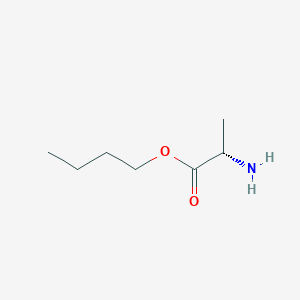

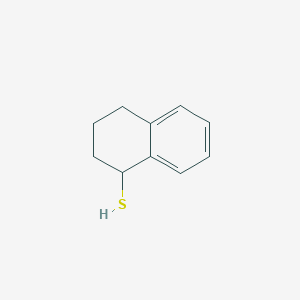
![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)
